

An In-depth Technical Guide to Pyrazine-2-carbonitrile (C5H3N3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrazine-2,3-dicarbonitrile

Cat. No.: B077751

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrazine-2-carbonitrile, a key heterocyclic nitrile. With the molecular formula C5H3N3, its official IUPAC name is pyrazine-2-carbonitrile.^{[1][2]} This document details its physicochemical properties, spectroscopic data, synthesis, and significant role as a precursor in the pharmaceutical industry, particularly in the production of the anti-tuberculosis drug pyrazinamide.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for pyrazine-2-carbonitrile, providing a ready reference for laboratory and research applications.

Table 1: Physicochemical Properties of Pyrazine-2-carbonitrile

Property	Value	Source
Molecular Formula	C5H3N3	[2] [3] [4]
Molecular Weight	105.10 g/mol	[2] [3] [4]
CAS Number	19847-12-2	[2] [3]
Appearance	Clear colorless to yellow liquid	[3] [4]
Melting Point	18-20 °C	[4]
Boiling Point	87 °C @ 6 mmHg	[4]
Density	1.174 g/mL at 25 °C	[4]
Refractive Index (n20/D)	1.534	[4]
Water Solubility	Slightly soluble	[4]
LogP	-0.010	[4]

Table 2: Spectroscopic Data for Pyrazine-2-carbonitrile

Spectroscopic Technique	Key Data	Source
¹ H NMR (CDCl ₃ , 400 MHz)	δ 8.86 (d, J = 1.6 Hz, H-3), 8.72 (dd, J = 2.5, 1.6 Hz, H-5), 9.21 (d, J = 2.5 Hz, H-6)	[1]
FTIR (Neat)	Characteristic nitrile (C≡N) stretch	[1]
Mass Spectrometry (ESI)	Molecular Ion Peak corresponding to the molecular weight	[1]
UV-Vis	Provides information on electronic transitions	[1]

Key Experimental Protocols

This section details the methodologies for the synthesis and analysis of pyrazine-2-carbonitrile, as well as its conversion to the pharmaceutically important compound, pyrazinamide.

Synthesis of Pyrazine-2-carbonitrile

A common method for the synthesis of 2-cyanopyrazine is through the vapor-phase catalytic ammoxidation of 2-methylpyrazine.[\[4\]](#)

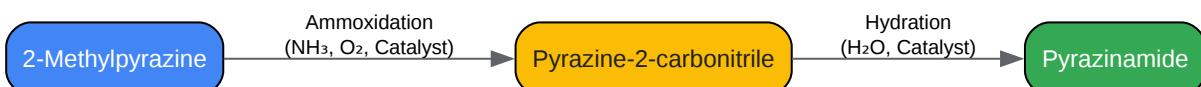
- Reactants: 2-methylpyrazine, ammonia, and an oxidant (typically air).
- Catalyst: Iron phosphate catalyst.
- Apparatus: Fixed-bed reactor.
- Procedure: A gaseous mixture of 2-methylpyrazine, ammonia, and air is passed through a fixed-bed reactor containing the iron phosphate catalyst at an elevated temperature. The ammoxidation reaction converts the methyl group to a nitrile group, yielding pyrazine-2-carbonitrile. The product is then condensed and purified.

Spectroscopic Analysis

Detailed methodologies for the key spectroscopic analyses are provided below.[\[1\]](#)

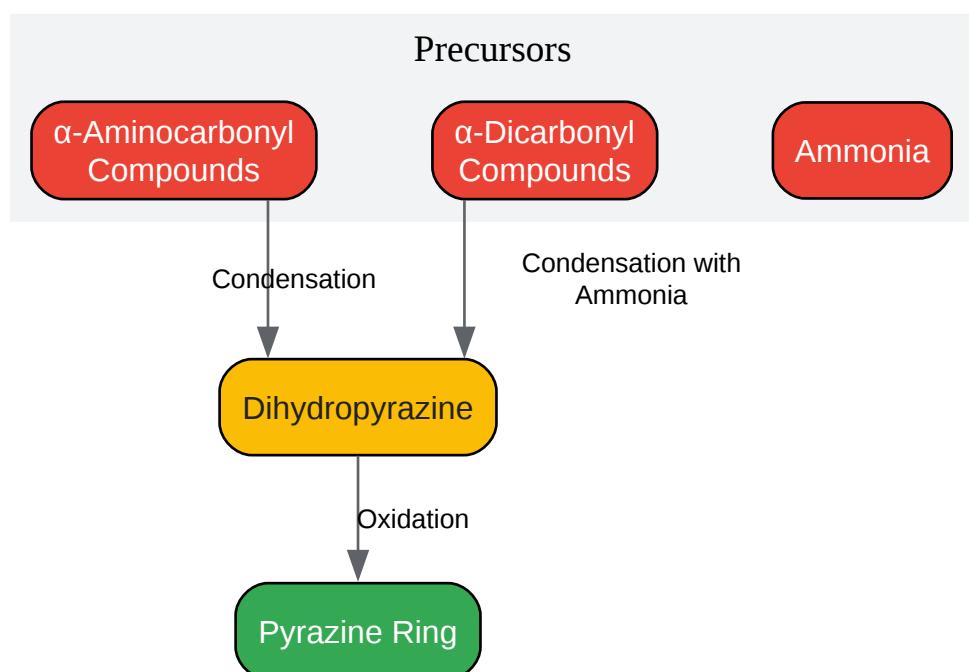
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
 - Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl_3) to a concentration of 5-10 mg/mL.
 - Data Acquisition and Processing: ^1H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The acquired Free Induction Decays (FIDs) are then Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Instrumentation: Thermo Nicolet 6700 FT-IR spectrometer or equivalent.

- Sample Preparation: For a liquid sample, a thin film is prepared between two KBr or NaCl plates (neat).
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}).
- Mass Spectrometry (MS):
 - Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS with an electron ionization (EI) source.
 - Sample Preparation (ESI): The sample is dissolved in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10 $\mu\text{g/mL}$ and infused directly into the ESI source.
 - Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

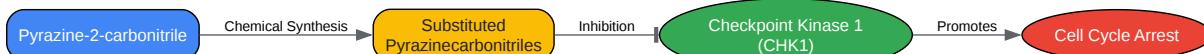

Synthesis of Pyrazinamide from Pyrazine-2-carbonitrile

Pyrazine-2-carbonitrile is a crucial intermediate in the synthesis of pyrazinamide, a first-line anti-tuberculosis drug.^{[4][5]} The process involves the hydration of the nitrile group to a carboxamide group.

- Reactants: Pyrazine-2-carbonitrile, water.
- Catalyst: Manganese dioxide is often used as a catalyst in a continuous flow system.
- Procedure: The hydration can be carried out under various conditions, including enzymatic hydrolysis or acid/base-catalyzed hydrolysis. A green and efficient method involves a continuous flow hydration process using a manganese dioxide column reactor. Pyrazine-2-carbonitrile is passed through the heated column, where it is hydrated to pyrazinamide. The product is then collected and purified.


Signaling Pathways and Logical Relationships

The following diagrams, rendered in DOT language, illustrate key synthetic pathways and conceptual biological activities related to pyrazinecarbonitrile and its derivatives.


[Click to download full resolution via product page](#)

Caption: Synthetic pathway from 2-methylpyrazine to pyrazinamide.

[Click to download full resolution via product page](#)

Caption: General pathways for the formation of the pyrazine ring.

[Click to download full resolution via product page](#)

Caption: Conceptual inhibition of CHK1 by pyrazinecarbonitrile derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazine-2-carbonitrile, 97+% | CymitQuimica [cymitquimica.com]
- 4. Pyrazinecarbonitrile | 19847-12-2 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pyrazine-2-carbonitrile (C5H3N3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077751#iupac-name-for-c5h3n3-pyrazinecarbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com